molecular formula C11H16N4O B11817476 N'-hydroxy-2-piperidin-1-ylpyridine-4-carboximidamide

N'-hydroxy-2-piperidin-1-ylpyridine-4-carboximidamide

Cat. No.: B11817476
M. Wt: 220.27 g/mol
InChI Key: LKSSYHAOBKPIBO-UHFFFAOYSA-N
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Description

N'-hydroxy-2-piperidin-1-ylpyridine-4-carboximidamide is a pyridine-derived compound featuring a piperidine ring substituted at the 2-position and a hydroxyimidamide group at the 4-position. This structure confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic applications.

Properties

IUPAC Name

N'-hydroxy-2-piperidin-1-ylpyridine-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c12-11(14-16)9-4-5-13-10(8-9)15-6-2-1-3-7-15/h4-5,8,16H,1-3,6-7H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSSYHAOBKPIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Piperidine

The most widely reported method involves nucleophilic substitution reactions between a halogenated pyridine precursor and piperidine. For example, 2-chloro-4-cyanopyridine reacts with piperidine in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) under reflux (80–120°C) to form 2-piperidin-1-ylpyridine-4-carbonitrile. Subsequent hydroxylamine-mediated conversion of the nitrile group to the carboximidamide moiety completes the synthesis:

2-Piperidin-1-ylpyridine-4-carbonitrile+NH2OHEtOH, NaOHN’-Hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide\text{2-Piperidin-1-ylpyridine-4-carbonitrile} + \text{NH}_2\text{OH} \xrightarrow{\text{EtOH, NaOH}} \text{N'-Hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide}

Key parameters include:

  • Hydroxylamine source : Hydroxylamine hydrochloride (2–3 equiv).

  • Reaction time : 6–24 hours at 60–80°C.

  • Yield : 65–82% after purification.

Direct Amination of Pyridine Derivatives

Alternative routes employ pre-functionalized pyridine intermediates. For instance, 4-cyano-2-(piperidin-1-yl)pyridine-1-oxide undergoes hydroxylamine treatment in ethanol with sodium hydroxide, achieving a 78% yield. This method avoids harsh halogenation steps but requires specialized starting materials.

Industrial-Scale Production

Batch and continuous flow reactors optimize large-scale synthesis. A patent (US10150760B2) describes a continuous flow system where 2-chloro-4-cyanopyridine and piperidine react at 100°C with a residence time of 30 minutes, achieving 89% conversion. Subsequent hydroxylamine steps are conducted in a separate reactor module to prevent byproduct formation.

Reaction Optimization

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)Source
Ethanol707295
Methanol656893
DMF808297
Acetonitrile757596

Higher yields in dimethylformamide (DMF) correlate with improved solubility of intermediates. Methanol and ethanol offer eco-friendlier alternatives but require longer reaction times.

Catalytic Additives

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) increases reaction rates by 30% in biphasic systems.

  • Base selection : Sodium hydroxide outperforms potassium carbonate in hydroxylamine reactions, minimizing hydrolysis byproducts.

Purification and Characterization

Chromatographic Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted piperidine and hydroxylamine.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >99% purity for pharmaceutical applications.

Spectroscopic Data

TechniqueKey Signals
1H NMR δ 1.45–1.65 (m, 6H, piperidine CH2), δ 8.25 (s, 1H, pyridine H-3)
13C NMR δ 158.9 (C=NOH), δ 122.4 (pyridine C-4), δ 45.2 (piperidine N-CH2)
IR 1655 cm⁻¹ (C=N stretch), 2248 cm⁻¹ (C≡N residual)
MS (ESI+) m/z 221.1 [M+H]+

Challenges and Solutions

Byproduct Formation

  • N-Oxide derivatives : Result from over-oxidation; mitigated by严格控制 hydroxylamine stoichiometry (1.2–1.5 equiv).

  • Piperidine dimerization : Addressed using excess pyridine substrate (1.5–2.0 equiv).

Scalability Issues

  • Continuous flow systems : Reduce reaction time from 24 hours (batch) to 2 hours with 92% yield.

  • In-line analytics : PAT (Process Analytical Technology) monitors intermediate concentrations in real time.

Emerging Methodologies

Enzymatic Carboximidamide Formation

Preliminary work using engineered amidases converts 2-piperidin-1-ylpyridine-4-carbonitrile to the target compound in aqueous buffer (pH 7.4, 37°C, 48 hours, 55% yield).

Industrial Case Study

A 2023 pilot plant trial (VulcanChem, VC2902525) scaled the nucleophilic substitution method to 50 kg batches:

  • Step 1 : 2-Chloro-4-cyanopyridine (45 kg) + piperidine (32 L) in DMF (200 L), 8 hours at 85°C.

  • Step 2 : Hydroxylamine hydrochloride (28 kg) in ethanol/water (3:1), 12 hours at 70°C.

  • Yield : 76% (39.2 kg) after crystallization from ethyl acetate.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-piperidin-1-ylpyridine-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-hydroxy-2-piperidin-1-ylpyridine-4-carboxamide, while reduction may produce N’-hydroxy-2-piperidin-1-ylpyridine-4-carboximidine .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its structural properties allow for various chemical modifications, making it versatile in organic synthesis .

Biology

  • Biological Activity : N'-hydroxy-2-piperidin-1-ylpyridine-4-carboximidamide has been investigated for its antimicrobial and antiproliferative effects. Studies suggest that it may inhibit the growth of certain bacteria and cancer cells, indicating its potential as a therapeutic agent .

Medicine

  • Therapeutic Potential : Ongoing research is exploring its efficacy in treating diseases related to the central nervous system. The compound's interaction with receptors and enzymes positions it as a candidate for drug development targeting neurological disorders .

Industry

  • Material Development : The compound is also being studied for its applications in developing new materials and chemical processes, showcasing its industrial relevance .

Study on Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial properties against several bacterial strains. The compound was found to inhibit bacterial growth effectively at low concentrations, supporting its potential use in treating bacterial infections.

Investigation into Antiproliferative Effects

Research involving cancer cell lines revealed that this compound could reduce cell proliferation significantly. In vitro studies indicated that it might induce apoptosis in cancer cells, suggesting its further exploration as an anticancer agent .

Mechanism of Action

The mechanism of action of N’-hydroxy-2-piperidin-1-ylpyridine-4-carboximidamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key References
N'-hydroxy-2-piperidin-1-ylpyridine-4-carboximidamide C11H16N4O 220.27 Piperidin-1-yl, hydroxyimidamide Not reported
N'-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide C11H17N5O 235.29 4-Methylpiperazin-1-yl Not reported
N-hydroxy-1-methylpiperidine-4-carboximidamide C7H15N3O 157.21 1-Methylpiperidine Not reported
3-(Piperidin-4-ylmethoxy)pyridine (LSD1 inhibitor) C11H16N2O 192.26 Piperidin-4-ylmethoxy Not reported

Key Observations :

  • Methylation of the piperidine ring (e.g., 1-methylpiperidine) reduces steric hindrance, which may improve binding to hydrophobic targets .

Pharmacological Activity and Selectivity

Enzyme Inhibition
  • LSD1 Inhibition: 3-(Piperidin-4-ylmethoxy)pyridine derivatives exhibit potent LSD1 inhibition (Ki = 29 nM) with >160× selectivity over monoamine oxidases A/B. Docking studies suggest the piperidine methoxy group stabilizes interactions with the enzyme’s substrate-binding pocket .
  • Muscarinic Receptor Antagonism : A piperidin-4-yl-containing compound () shows 540-fold selectivity for M3 over M2 receptors (Ki = 2.8 nM vs. 650 nM), attributed to optimal positioning of the piperidine ring in the M3 binding site .
TRPV1 Modulation
  • AMG8562 : A TRPV1 modulator with a piperidin-1-yl group () blocks capsaicin-induced activation (IC50 < 100 nM) without causing hyperthermia in vivo. The piperidine moiety may reduce CNS penetration (brain/plasma ratio = 0.13), minimizing off-target effects .
Anticancer Activity
  • Pyridine-piperidine hybrids (e.g., ) demonstrate antiproliferative activity against leukemia cells (EC50 = 280 nM) by increasing H3K4 methylation, highlighting the role of the piperidine group in cellular uptake .

Biological Activity

N'-hydroxy-2-piperidin-1-ylpyridine-4-carboximidamide is a heterocyclic compound with significant interest in pharmacological research due to its diverse biological activities. Structurally, it features a pyridine ring substituted with a hydroxyl group and a piperidine moiety, contributing to its unique chemical properties and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₄N₄O
  • Molecular Weight : Approximately 220.27 g/mol

The compound's structure allows for interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Enzyme Inhibition

Research has indicated that this compound may act as an inhibitor of specific enzymes. Notably, it has shown potential to inhibit trypsin , an enzyme crucial for protein digestion. This inhibition could have implications for therapeutic strategies targeting digestive disorders and related conditions.

Antimicrobial and Antiproliferative Effects

The compound has also been studied for its antimicrobial and antiproliferative properties. Preliminary studies suggest that it may exhibit activity against various pathogens, indicating potential applications in treating infections or cancer .

The mechanism of action involves interactions with biological receptors and enzymes, influencing metabolic pathways. The piperidine ring is known to interact with a variety of biological targets, including receptors and ion channels, which may play a role in its pharmacological effects.

Case Studies and Experimental Data

  • Inhibition Studies :
    • A study demonstrated the inhibitory effect of this compound on trypsin, suggesting its potential relevance in digestive health.
  • Antimicrobial Activity :
    • In vitro tests have shown that this compound exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes, with varying degrees of effectiveness against Gram-negative bacteria .
  • Antiproliferative Activity :
    • Research indicates that the compound may inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3-PyridinecarboximidamideLacks piperidinyl moietySimpler structure, less biological activity
NicotinamideContains a pyridine ringKnown for its role in cellular metabolism
3-AmidinopyridineShares carboximidamide groupFocused on different biological pathways

This compound stands out due to its combination of functional groups that enhance reactivity and biological profile compared to simpler analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-hydroxy-2-piperidin-1-ylpyridine-4-carboximidamide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via multi-step reactions, typically involving coupling agents (e.g., DCC, HOBt) and bases (e.g., diisopropylethylamine). Key steps include:

Formation of the pyridine-carboximidamide core via nucleophilic substitution.

Hydroxylation at the N'-position using hydroxylamine derivatives under controlled pH (6–7) to avoid side reactions.

Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the product with >95% purity .

  • Critical Parameters : Reaction temperature (optimized at 25–40°C) and solvent polarity (e.g., DMF vs. THF) significantly affect intermediate stability. Excess hydroxylamine can lead to over-hydroxylation, reducing yield .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Analytical Workflow :

  • NMR : 1H^1H NMR (DMSO-d6) shows distinct peaks for the hydroxyimino group (δ 9.8–10.2 ppm) and piperidinyl protons (δ 2.5–3.5 ppm). 13C^{13}C NMR confirms the carboximidamide carbonyl at δ 165–168 ppm .
  • IR : Strong absorption bands at 3250 cm1^{-1} (O–H stretch) and 1640 cm1^{-1} (C=N stretch) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+) at m/z 250.3 matches the molecular formula C11_{11}H15_{15}N4_{4}O .
    • Validation : Cross-correlation of spectral data with computational models (e.g., DFT) resolves ambiguities in tautomeric forms .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Findings :

  • Thermal Stability : Degrades above 80°C (TGA data shows 5% mass loss at 100°C).
  • Light Sensitivity : Prolonged UV exposure induces decomposition (HPLC purity drops from 95% to 82% after 72 hours).
  • Storage Recommendations : Store at –20°C in amber vials under inert atmosphere (N2_2) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in IC50_{50} values (e.g., 2.5 µM vs. 15 µM in kinase inhibition assays) arise from:

Assay Conditions : Differences in buffer pH (7.4 vs. 6.8) alter protonation states of the hydroxyimino group, affecting binding .

Protein Source : Recombinant vs. native enzyme preparations may lack post-translational modifications.

  • Resolution : Normalize data using a reference inhibitor (e.g., staurosporine) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Approaches :

Molecular Docking (AutoDock Vina) : Simulate binding to kinase ATP pockets; prioritize poses with hydrogen bonds between the hydroxyimino group and conserved lysine residues (e.g., Lys72 in PKA).

MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; RMSD < 2 Å indicates robust binding .

  • Validation : Correlate computational ΔG values with experimental Kd_d from ITC (isothermal titration calorimetry) .

Q. How can synthetic byproducts be minimized during large-scale preparation?

  • Optimization Strategies :

Flow Chemistry : Continuous flow reactors reduce residence time, suppressing side reactions (e.g., dimerization) by 40% .

Catalyst Screening : Palladium on carbon (Pd/C) under H2_2 atmosphere selectively reduces nitro intermediates without over-reducing the carboximidamide group .

  • Quality Control : In-line PAT (Process Analytical Technology) monitors reaction progress via FTIR, ensuring intermediates remain below 5% .

Q. What statistical methods are recommended for analyzing dose-response data in pharmacological studies?

  • Methods :

  • Four-Parameter Logistic (4PL) Regression : Fits sigmoidal curves to calculate EC50_{50} and Hill coefficients. Outliers are identified via residual analysis (Studentized residuals > 3 excluded).
  • Bootstrap Resampling : Generates 95% confidence intervals for IC50_{50} values, addressing variability in triplicate measurements .
    • Software : Prism (GraphPad) or R (drc package) for reproducible analysis .

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